molecular formula C19H19N5O B2751094 1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine CAS No. 1421454-15-0

1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine

Cat. No.: B2751094
CAS No.: 1421454-15-0
M. Wt: 333.395
InChI Key: FYZRYKQJPKJNHW-UHFFFAOYSA-N
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Description

1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine is a complex organic compound that features a combination of imidazole, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an aldehyde and ammonia.

    Pyridine ring functionalization: The pyridine ring can be functionalized by introducing the imidazole group through a nucleophilic substitution reaction.

    Piperazine ring attachment: The final step involves the coupling of the phenylpiperazine moiety to the functionalized pyridine-imidazole intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-methylpiperazin-1-yl)methanone
  • (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone
  • (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group in the piperazine ring, for example, can enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(4-imidazol-1-ylpyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-14-17(6-7-21-18)24-9-8-20-15-24)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZRYKQJPKJNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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